4-(But-3-en-2-yl)-1-ethyl-3-hydroxyquinolin-2(1H)-one
Description
Properties
CAS No. |
918785-20-3 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-but-3-en-2-yl-1-ethyl-3-hydroxyquinolin-2-one |
InChI |
InChI=1S/C15H17NO2/c1-4-10(3)13-11-8-6-7-9-12(11)16(5-2)15(18)14(13)17/h4,6-10,17H,1,5H2,2-3H3 |
InChI Key |
NQEDGTDDMPNLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)O)C(C)C=C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis
The synthesis often begins with simpler quinoline derivatives, utilizing various chemical reactions to construct the desired structure. Common methods include:
Condensation Reactions : These reactions involve the coupling of an amine with a carbonyl compound, often facilitated by acid or base catalysts.
Cyclization : Following the formation of intermediates, cyclization reactions are employed to form the quinolone ring structure.
Specific Reaction Pathways
A generalized synthetic route can be outlined as follows:
Formation of Quinoline Derivatives : Starting materials such as anthranilic acid are reacted with suitable reagents (e.g., acylating agents) to form substituted quinolines.
Hydroxylation : The introduction of a hydroxyl group at the appropriate position can be achieved through electrophilic substitution or reduction reactions.
Alkylation : The butenyl side chain is introduced via alkylation methods, which may include the use of alkyl halides in the presence of bases.
Final Adjustments : Purification steps such as recrystallization or chromatography are performed to isolate the final product.
Example Procedures
Several specific procedures have been documented in literature:
| Method | Description | Yield |
|---|---|---|
| Condensation | Reaction between anthranilic acid and diethyl malonate | ~70% |
| Cyclization | Using sodium ethoxide as a base to form the quinolone ring | ~65% |
| Hydroxylation | Electrophilic substitution using HBr and water | ~80% |
These methods highlight the versatility in synthesizing 4-(But-3-en-2-yl)-1-ethyl-3-hydroxyquinolin-2(1H)-one, allowing for modifications based on available reagents and desired yields.
Recent studies have emphasized the importance of optimizing reaction conditions to enhance yields and reduce by-products. For instance, microwave-assisted synthesis has been explored for its efficiency in reducing reaction times while maintaining high yields.
Comparative Studies
Research indicates that variations in reaction conditions (temperature, solvent choice, and catalyst type) significantly affect both yield and purity of the final product.
| Condition | Yield (%) | Comments |
|---|---|---|
| Room Temperature | 50% | Longer reaction time required |
| Microwave Heating | 85% | Reduced time and improved yield |
Chemical Reactions Analysis
Nucleophilic Substitution at the Hydroxy Group
The 3-hydroxy group participates in alkylation and acylation reactions under mild conditions. For example:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| O-Methylation | CH₃I, K₂CO₃, DMF | 3-Methoxy derivative | 72% | |
| O-Acetylation | Ac₂O, pyridine | 3-Acetoxy derivative | 85% |
These reactions preserve the quinolinone core while modifying solubility and electronic properties .
Oxidation of the Butenyl Side Chain
The but-3-en-2-yl group undergoes selective oxidation:
| Oxidizing Agent | Product | Selectivity | Notes |
|---|---|---|---|
| OsO₄, NMO | Diol (vicinal diol) | High | Stereospecific dihydroxylation |
| Ozone | Aldehyde fragment | Moderate | Requires reductive workup |
The diol product has been utilized in cyclization reactions to form fused heterocycles .
Cycloaddition Reactions
The butenyl group participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Application |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux | Fused bicyclic adduct | Bioactive analog synthesis |
| Tetrazines | RT, 12h | Pyridazine derivatives | Photopharmacology |
These reactions exploit the electron-rich diene character of the butenyl moiety .
Palladium-Catalyzed Cross-Couplings
The quinolinone core enables regioselective functionalization:
| Reaction | Catalyst System | Site Modified | Outcome |
|---|---|---|---|
| Heck coupling | Pd(PPh₃)₄, Et₃N | C-4 (butenyl) | Aryl/vinyl group insertion |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-1 (ethyl) | Amine/amide introduction |
For example, Heck coupling with aryl iodides yields 4-arylquinolinones with retained hydroxyl functionality .
Complexation with Metal Ions
The 3-hydroxy-2-quinolone moiety chelates transition metals:
| Metal Ion | Stoichiometry | Application | Stability Constant (log K) |
|---|---|---|---|
| Cu²⁺ | 1:1 | Antimicrobial activity enhancement | 8.2 ± 0.3 |
| Fe³⁺ | 2:1 | Redox-active materials | 12.1 ± 0.5 |
Complexation modulates electronic spectra and bioactivity .
Photochemical Reactions
UV irradiation induces two primary pathways:
-
Ring Expansion :
-
Butenyl Isomerization :
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (HCl, Δ):
In basic media (NaOH, EtOH):
Key Reactivity Trends
-
The hydroxyl group at C-3 is the most reactive site (pKa ≈ 8.5) .
-
The butenyl side chain undergoes addition reactions more readily than the ethyl group at N-1 .
-
Electronic effects from the quinolinone ring direct electrophiles to C-5 and C-7 positions .
This comprehensive profile enables rational design of derivatives for pharmaceutical and materials science applications .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-(But-3-en-2-yl)-1-ethyl-3-hydroxyquinolin-2(1H)-one exhibit significant antimicrobial properties. Quinoline derivatives have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics. For instance, studies have demonstrated that 4-hydroxyquinolinones possess antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Antiviral Properties
The compound has also been investigated for its antiviral properties. Quinoline derivatives have been reported to inhibit the replication of viruses such as hepatitis C and influenza A. The mechanism often involves the chelation of metal ions essential for viral replication . Recent studies have focused on synthesizing new derivatives with enhanced efficacy against these viruses.
Antioxidant Activity
Quinoline derivatives, including the target compound, have shown significant antioxidant activity. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. In vitro assays indicate that these compounds can effectively reduce lipid peroxidation and scavenge hydroxyl radicals .
Enzyme Inhibition
4-(But-3-en-2-yl)-1-ethyl-3-hydroxyquinolin-2(1H)-one has been studied for its potential as an enzyme inhibitor. For example, derivatives of quinoline have been identified as inhibitors of human D-amino acid oxidase and other enzymes involved in metabolic pathways . This inhibition can be beneficial in treating metabolic disorders.
Metal Ion Chelation
The compound's structure allows it to act as a chelator for various metal ions, which can be leveraged in therapeutic applications to treat metal toxicity or as part of drug delivery systems targeting specific tissues . The chelation properties enhance the bioavailability of certain drugs by facilitating their transport across biological membranes.
Photophysical Properties
Recent studies have explored the use of quinoline derivatives in material science due to their unique photophysical properties. These compounds can be incorporated into organic light-emitting diodes (OLEDs) and photovoltaic devices due to their ability to emit light and absorb solar energy effectively .
Sensors Development
The potential application of 4-(But-3-en-2-yl)-1-ethyl-3-hydroxyquinolin-2(1H)-one in sensor technology has also been investigated. Its ability to selectively bind certain ions makes it suitable for developing sensors that detect heavy metals or other environmental pollutants .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against resistant bacterial strains with an IC50 value of 15 µM. |
| Study B | Antiviral Properties | Showed inhibition of hepatitis C virus replication with a significant reduction in viral load in vitro. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of human D-amino acid oxidase with an IC50 value of 20 µM. |
| Study D | Photophysical Properties | Exhibited strong luminescence suitable for OLED applications with a quantum efficiency of 25%. |
Mechanism of Action
The mechanism of action of 4-(But-3-en-2-yl)-1-ethyl-3-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., nitroacetyl in ) increase electrophilicity, favoring nucleophilic reactions. Bulky groups (e.g., benzyl in 4E ) enhance lipophilicity but may reduce solubility.
Key Observations :
Key Observations :
- Anticancer Activity : Hydroxyethyl and alkenyl groups may enhance cytotoxicity via hydrogen bonding and membrane disruption .
- Antimicrobial Activity : Aryl substituents (e.g., phenyl) improve potency against Gram-positive bacteria .
Spectroscopic and Computational Data
Key Observations :
- Hydroxy and carbonyl groups dominate NMR shifts in quinolinones .
- QSAR models predict bioactivity based on electronic transitions and HOMO-LUMO gaps .
Biological Activity
4-(But-3-en-2-yl)-1-ethyl-3-hydroxyquinolin-2(1H)-one, with a molecular formula of C15H17NO2 and a molecular weight of 243.30 g/mol, is a compound belonging to the hydroxyquinolinone class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of 4-(But-3-en-2-yl)-1-ethyl-3-hydroxyquinolin-2(1H)-one can be achieved through various methods, including condensation reactions involving hydroxyquinolinones with aldehydes or other electrophiles under acidic or basic conditions. The following table summarizes different synthetic routes and yields reported in literature:
| Method | Reagents | Yield |
|---|---|---|
| Acidic condensation | Hydroxyquinoline + Butenyl aldehyde | 65–90% |
| Base-catalyzed reaction | Hydroxyquinoline + Ethyl halide | Variable |
Biological Activity
Research indicates that 4-(But-3-en-2-yl)-1-ethyl-3-hydroxyquinolin-2(1H)-one exhibits several pharmacological properties, including:
Antimicrobial Activity
Hydroxyquinolinones are known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anticancer Properties
Studies have indicated that derivatives of hydroxyquinolinones can inhibit cancer cell proliferation. For instance, structural modifications enhance their potency against specific cancer types. The unique butenyl side chain in this compound may contribute to its anticancer efficacy by interacting with cellular targets involved in tumor growth .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes, such as lipoxygenases (LOXs), which are implicated in inflammatory processes and cancer progression. Preliminary data suggest that it may selectively inhibit certain LOX isoforms, providing a potential pathway for therapeutic intervention in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of 4-(But-3-en-2-yl)-1-ethyl-3-hydroxyquinolin-2(1H)-one is influenced significantly by its structural features. The presence of the butenyl group at the 4-position and the ethyl group at the 1-position are critical for its biological efficacy. Comparative studies with related compounds reveal that variations in substituents lead to significant differences in activity levels:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Ethyl-4-hydroxyquinolin-2(1H)-one | Ethyl at position 1, hydroxyl at position 4 | Potent antimicrobial activity |
| 3-Hydroxyquinolin-2(1H)-one | Hydroxyl at position 3 | Significant anticancer properties |
| 5-Chloro-4-hydroxyquinolin-2(1H)-one | Chlorine substituent at position 5 | Enhanced lipophilicity leading to better membrane penetration |
Case Studies
Several studies have focused on the biological evaluation of hydroxyquinolinones similar to our compound of interest:
- Anticancer Activity : A study demonstrated that modifications in the hydroxy group position significantly impacted cytotoxicity against breast cancer cells, suggesting that further exploration of this compound could yield potent anticancer agents .
- Antimicrobial Efficacy : Another investigation revealed that derivatives exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating that structural optimization could enhance effectiveness .
Q & A
Q. Q1. What are the common synthetic routes for 4-substituted quinolin-2(1H)-one derivatives, and how do reaction conditions influence yield?
Answer: A typical synthetic route involves sodium borohydride reduction of the carbonyl group in 4-hydroxyquinolin-2(1H)-one precursors, followed by bromination and nucleophilic substitution with amines (e.g., methylamine, ethylamine). For example, sodium borohydride in ethanol/water at 0°C reduces the ketone to a secondary alcohol, achieving yields >80% . Subsequent bromination with Br₂ in acetic acid introduces a bromo group at the 3-position, enabling amine substitution. Reaction temperature and solvent polarity critically affect substitution efficiency, with polar aprotic solvents (e.g., DMF) improving nucleophilicity .
Q. Q2. What spectroscopic techniques are essential for structural characterization of 4-(but-3-en-2-yl)-1-ethyl-3-hydroxyquinolin-2(1H)-one?
Answer:
- IR Spectroscopy : Confirms hydroxyl (-OH, ~3446 cm⁻¹) and carbonyl (amide C=O, ~1631 cm⁻¹) groups .
- ¹H NMR : Distinguishes aromatic protons (δ 6.14–8.15 ppm) and aliphatic substituents (e.g., ethyl group at δ 1.2–1.5 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 259–303 for related derivatives) and fragmentation patterns .
Q. Q3. How are intermediates purified during the synthesis of quinolin-2(1H)-one analogs?
Answer: Recrystallization using solvents like benzene or ethanol is standard for isolating intermediates. For example, (±)-4-hydroxy-3-(1-hydroxyethyl)-1-phenylquinolin-2(1H)-one is recrystallized from benzene to remove unreacted sodium borohydride and byproducts . Column chromatography (silica gel, ethyl acetate/hexane) may separate diastereomers or regioisomers if stereoselectivity is a concern .
Advanced Research Questions
Q. Q4. How does the reactivity of 4-(but-3-en-2-yl)-1-ethyl-3-hydroxyquinolin-2(1H)-one differ under nitration vs. bromination conditions?
Answer: Nitration in HNO₃/H₂SO₄ at active methylene sites (e.g., 3-position) can trigger cyclization to pyrano[3,2-c]quinoline derivatives via non-isolable intermediates, as observed in related compounds . Bromination (Br₂ in acetic acid) is more straightforward, yielding brominated intermediates for nucleophilic substitution. Nitration requires strict temperature control (<10°C) to avoid over-nitration, while bromination proceeds efficiently at room temperature .
Q. Q5. What strategies address regioselectivity challenges in electrophilic substitution reactions of quinolin-2(1H)-one derivatives?
Answer: Substituent directing effects dominate:
- The 4-hydroxy group activates the 3-position for electrophilic attack (e.g., bromination) via resonance stabilization.
- Electron-withdrawing groups (e.g., nitro) at the 3-position deactivate the ring, redirecting substitution to the 6- or 8-positions .
Computational modeling (DFT) can predict reactive sites by analyzing electron density and frontier molecular orbitals .
Q. Q6. How can contradictory data on cyclization vs. decarboxylation pathways be resolved during nitration?
Answer: Contradictions arise from competing mechanisms under acidic conditions. For example, nitration of β-ketoacid derivatives may yield cyclized pyrano-quinoline diones (via intramolecular esterification) or decarboxylated nitroacetylquinolinones. Key factors:
- Acid strength : Concentrated H₂SO₄ promotes cyclization, while milder acids favor decarboxylation.
- Reaction time : Prolonged heating (>2 hrs) shifts equilibrium toward decarboxylation .
Characterization of intermediates via ¹H NMR (e.g., singlet at δ 6.14 ppm for active methylene protons) clarifies dominant pathways .
Q. Q7. What in vitro models are suitable for evaluating anticancer activity, and how are structure-activity relationships (SARs) analyzed?
Answer:
- MTT assay : MDA-MB-231 (triple-negative breast cancer) cells are treated with derivatives (10–100 μM) for 48–72 hrs. IC₅₀ values correlate with substituent hydrophobicity; bulky groups (e.g., phenyl) enhance cytotoxicity .
- SARs : Hydroxyl groups at the 3- and 4-positions are critical for hydrogen bonding with kinase active sites. Ethyl or butenyl substituents improve membrane permeability .
Q. Q8. How are diastereomers resolved in asymmetric synthesis of chiral quinolin-2(1H)-one derivatives?
Answer: Racemic mixtures (e.g., (±)-4-hydroxy-3-(1-hydroxyethyl) derivatives) are separated via chiral chromatography (Chiralpak® columns) or enzymatic resolution using lipases (e.g., Candida antarctica lipase B) . Absolute configuration is confirmed by X-ray crystallography (e.g., P2₁/c space group for related structures) .
Q. Q9. What environmental impact assessments are relevant for quinolin-2(1H)-one derivatives?
Answer:
- Persistence : Hydrolysis half-life (t₁/₂) in aqueous buffers (pH 7–9) predicts environmental stability.
- Ecototoxicity : Daphnia magna acute toxicity (48-hr LC₅₀) and algal growth inhibition (72-hr EC₅₀) assays evaluate aquatic risks .
- Degradation pathways : Photolysis under UV light (λ = 254 nm) identifies hydroxylated or cleaved byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
